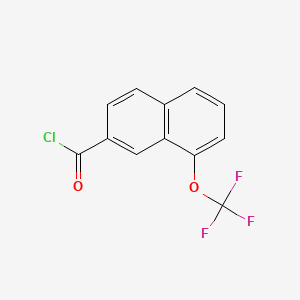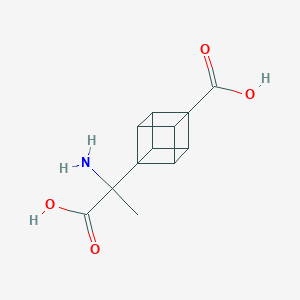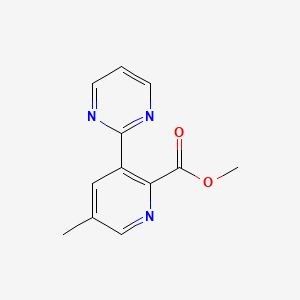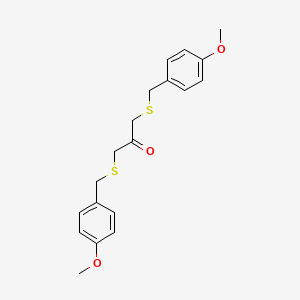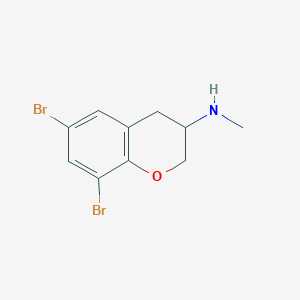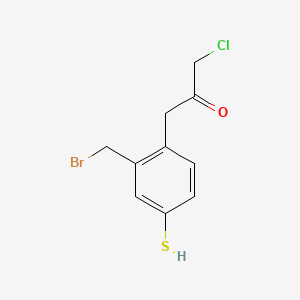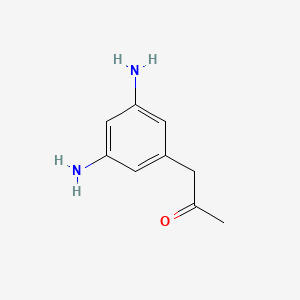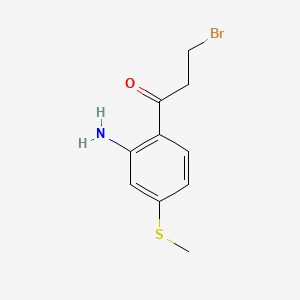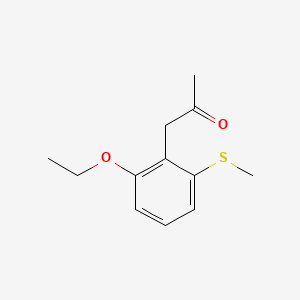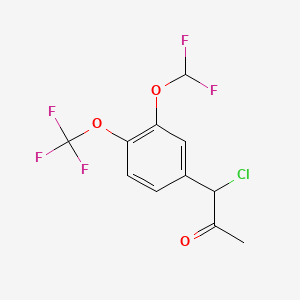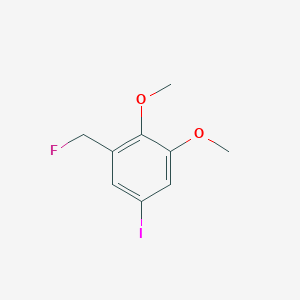
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 It is a derivative of benzene, characterized by the presence of methoxy, iodo, and fluoromethyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene typically involves the iodination and fluoromethylation of a dimethoxybenzene precursor. The process can be summarized as follows:
Fluoromethylation: The fluoromethyl group can be introduced using a fluoromethylating agent such as fluoromethyl iodide (CH2FI) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.
化学反应分析
Types of Reactions
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The fluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include methyl derivatives.
科学研究应用
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles. The presence of methoxy groups increases the electron density on the ring, making it more reactive towards electrophiles. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
1,2-Dimethoxy-3-iodobenzene: Lacks the fluoromethyl group, making it less reactive in certain reactions.
1,2-Dimethoxy-5-fluoromethylbenzene: Lacks the iodine atom, affecting its reactivity in substitution reactions.
1,2-Dimethoxybenzene: Lacks both iodine and fluoromethyl groups, making it less versatile in synthetic applications.
属性
分子式 |
C9H10FIO2 |
|---|---|
分子量 |
296.08 g/mol |
IUPAC 名称 |
1-(fluoromethyl)-5-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI 键 |
JWJOUBSWFHMTJJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)CF)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


